2-(2-Methylimidazole-1-carbonyl)benzoic acid
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Overview
Description
Scientific Research Applications
2-(2-Methylimidazole-1-carbonyl)benzoic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it is utilized in proteomics research to study protein interactions and functions . Additionally, this compound is used in various industrial processes, including the production of functional materials and catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylimidazole-1-carbonyl)benzoic acid involves the formation of the imidazole ring, which is a key structural motif in many functional molecules . One common method for synthesizing imidazoles is the cyclization of amido-nitriles under mild reaction conditions . This process can include the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: the general principles of imidazole synthesis, such as the use of functional group compatibility and resultant substitution patterns, are likely applied in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methylimidazole-1-carbonyl)benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution . The specific types of reactions depend on the functional groups present in the compound and the reaction conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions can vary, but they often involve the use of catalysts and specific temperature and pressure settings to achieve the desired products .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in various substituted imidazole compounds .
Mechanism of Action
The mechanism of action of 2-(2-Methylimidazole-1-carbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can participate in various biochemical reactions, influencing the activity of enzymes and other proteins . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-(2-Methylimidazole-1-carbonyl)benzoic acid include other substituted imidazoles, such as 2-methylimidazole and benzimidazole . These compounds share the imidazole ring structure but differ in their substituents and functional groups.
Uniqueness: This compound is unique due to its specific combination of the imidazole ring and the benzoic acid moiety . This combination imparts distinct chemical properties and reactivity, making it valuable for specific scientific and industrial applications .
Properties
IUPAC Name |
2-(2-methylimidazole-1-carbonyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-8-13-6-7-14(8)11(15)9-4-2-3-5-10(9)12(16)17/h2-7H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNSEDVIXKALDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C(=O)C2=CC=CC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356995 |
Source
|
Record name | 2-(2-methylimidazole-1-carbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247088-99-9 |
Source
|
Record name | 2-(2-methylimidazole-1-carbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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